Bentranil

描述

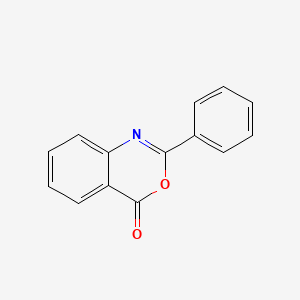

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTLBYITFHMYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144732 | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-46-4 | |

| Record name | 2-Phenyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-3,1-BENZOXAZIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R7D8UJO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bentranil: A Technical Deep Dive into its Mechanism of Action as a Photosynthesis-Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a post-emergent herbicide.[1] While not commercially widespread due to the high concentrations required for effective broadleaf weed control, its mechanism of action provides a valuable case study in the inhibition of fundamental plant processes. This technical guide synthesizes the available research to elucidate the core mechanism of action of this compound, focusing on its role as a potent inhibitor of photosynthesis. Experimental protocols for key assays are detailed, and quantitative data on its herbicidal activity are presented.

Introduction

This compound belongs to the benzoxazinone (B8607429) class of compounds.[1] It has demonstrated herbicidal effects against various annual weeds.[2] The primary mode of action for many herbicides with similar structural motifs is the disruption of photosynthetic electron transport. This guide will delve into the specific molecular interactions and physiological consequences of this compound application in susceptible plants.

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound is attributed to its ability to inhibit photosynthesis. Specifically, it acts on Photosystem II (PSII) , a key protein complex in the thylakoid membranes of chloroplasts.

The binding of this compound to the D1 protein competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. This blockage halts the photosynthetic electron transport chain, leading to a cascade of downstream effects that ultimately result in plant death.

The interruption of electron flow leads to two primary cytotoxic outcomes:

-

Inhibition of ATP and NADPH Production: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH is also halted. Without these energy and reducing equivalents, the plant cannot fix carbon dioxide to produce sugars, leading to starvation.

-

Generation of Reactive Oxygen Species (ROS): The blocked electron flow at PSII results in the accumulation of highly energetic chlorophyll (B73375) molecules. This energy is transferred to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage and rapid cell death. This process is often observed as chlorosis (yellowing) followed by necrosis (tissue death) of the leaves.

Signaling Pathway of Photosynthesis Inhibition by this compound

Caption: Mechanism of this compound as a Photosystem II inhibitor.

Quantitative Data

The herbicidal efficacy of this compound (2-phenyl-4H-3,1-benzoxazin-4-one) has been demonstrated in studies on the aquatic plant Lemna aequinocitalis welv.

| Compound | Concentration (µg/mL) | Inhibition of Plant Growth (%) | Reference |

| 2-phenyl-4H-3,1-benzoxazin-4-one | 500 | 100 | [2] |

| 2-phenyl-4H-3,1-benzoxazin-4-one | 50 | 100 | [2] |

Experimental Protocols

To determine the mechanism of action of this compound as a photosynthesis inhibitor, several key experiments are typically performed.

Inhibition of Photosynthetic Electron Transport (PET) in Isolated Chloroplasts

This assay directly measures the effect of a compound on the rate of electron flow in isolated chloroplasts.

Workflow for PET Inhibition Assay

Caption: Workflow for determining PET inhibition by this compound.

Detailed Methodology:

-

Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution, followed by differential centrifugation to pellet the intact chloroplasts.

-

Reaction Mixture: The reaction mixture typically contains the isolated chloroplasts, a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.2), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP). DCPIP is blue in its oxidized state and becomes colorless upon reduction, allowing for spectrophotometric monitoring of electron transport.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with only the solvent is also prepared.

-

Measurement: The reaction mixtures are illuminated with a light source to drive photosynthesis. The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Data Analysis: The rate of electron transport is calculated from the change in absorbance. The inhibition of PET is determined by comparing the rates in the presence of this compound to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of PET, is then calculated.

Chlorophyll a Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the health and efficiency of the photosynthetic apparatus. Herbicides that block PSII electron transport cause a characteristic change in the chlorophyll fluorescence induction curve (Kautsky curve).

Logical Flow of Chlorophyll Fluorescence Measurement

Caption: Process for measuring chlorophyll fluorescence in response to this compound.

Detailed Methodology:

-

Plant Material: Whole plants or detached leaves are used.

-

Treatment: The plant material is treated with a solution of this compound.

-

Dark Adaptation: Before measurement, the treated area of the leaf is dark-adapted for a period (typically 15-30 minutes) to ensure all reaction centers of PSII are open.

-

Measurement: A fluorometer is used to apply a short, intense pulse of light to the leaf, which saturates the PSII reaction centers. The resulting rise in chlorophyll fluorescence from a minimal level (Fo) to a maximal level (Fm) is recorded.

-

Data Analysis: In healthy plants, the fluorescence rises from Fo to Fm along a characteristic curve (the OJIP transient). In the presence of a PSII inhibitor like this compound, the electron acceptor side of PSII becomes rapidly reduced, leading to a faster rise to Fm and an altered shape of the OJIP transient. The maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm) is a key parameter that is significantly reduced in the presence of such inhibitors.

Conclusion

The mechanism of action of this compound is consistent with that of a photosystem II inhibitor. By binding to the D1 protein in the PSII complex, it blocks photosynthetic electron transport, leading to the cessation of energy production and the formation of destructive reactive oxygen species. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other benzoxazinone-based herbicides. This in-depth understanding is crucial for the development of more effective and selective herbicides and for managing weed resistance.

References

An In-depth Technical Guide to the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual representations to facilitate understanding and replication.

Introduction

2-Phenyl-4H-3,1-benzoxazin-4-one and its derivatives are a class of compounds that have garnered considerable attention due to their diverse pharmacological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The core structure, a fusion of a benzene (B151609) ring with an oxazinone ring, serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of the parent compound, 2-Phenyl-4H-3,1-benzoxazin-4-one, providing a foundational understanding for researchers in the field.

Synthetic Methodologies

The most common and well-established method for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with benzoyl chloride. Several variations of this method exist, primarily differing in the choice of solvent, catalyst, and reaction conditions.

Reaction of Anthranilic Acid with Benzoyl Chloride in Pyridine (B92270)

A widely employed method involves the reaction of anthranilic acid with two equivalents of benzoyl chloride in a pyridine solution, which typically results in a high yield of the desired product.[1][2][3] The use of a second equivalent of benzoyl chloride is crucial for the efficient formation of the benzoxazinone (B8607429) ring.[3][4] When only one equivalent of benzoyl chloride is used, a mixture of the target compound and N-benzoylanthranilic acid is often obtained.[1][2][3]

Two-Step Synthesis via N-Benzoylanthranilic Acid

Another approach involves a two-step process. First, N-benzoylanthranilic acid is synthesized by reacting anthranilic acid with one equivalent of benzoyl chloride.[5] The intermediate N-benzoylanthranilic acid is then cyclized to form 2-Phenyl-4H-3,1-benzoxazin-4-one, often by heating with a dehydrating agent like acetic anhydride (B1165640).[5]

One-Pot Synthesis using a Cyclizing Agent

More recent methodologies have focused on one-pot syntheses to improve efficiency. One such method utilizes an iminium cation derived from cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent.[6] This approach allows for the direct conversion of anthranilic acid and benzoyl chloride to the final product under mild conditions.[6]

Reaction Mechanism

The formation of 2-Phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride in pyridine is proposed to proceed through the following steps. Initially, the amino group of anthranilic acid acts as a nucleophile and attacks the carbonyl carbon of benzoyl chloride, leading to the formation of N-benzoylanthranilic acid. The second molecule of benzoyl chloride then reacts with the carboxylic acid group of N-benzoylanthranilic acid to form a mixed anhydride intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of benzoic acid yields the final 2-Phenyl-4H-3,1-benzoxazin-4-one.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for 2-Phenyl-4H-3,1-benzoxazin-4-one.

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Method 1 | Anthranilic acid, Benzoyl chloride (2 equiv.) | Pyridine | 3 hours | 8°C to Room Temp | 78-95 | [3][7] |

| Method 2 | Anthranilic acid, Benzoyl chloride, Triethylamine (B128534) | Chloroform (B151607) | 2 hours | Room Temp | - | [6] |

| Method 3 | N-benzoylanthranilic acid, Acetic anhydride | Acetic anhydride | - | Reflux | Good | [5] |

| Method 4 | Anthranilic acid, Benzoyl chloride, Cyanuric chloride/DMF | Chloroform/DMF | 4 hours | Room Temp | 89 | [6] |

| Method 5 | Anthranilic acid, Benzoyl chloride | Pyridine | 1 hour | 0°C to Room Temp | 90 ± 2 | [8] |

Experimental Protocols

Protocol 1: Synthesis in Pyridine

This protocol is adapted from a common procedure for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.[7]

-

Dissolve anthranilic acid (0.01 mol) in pyridine (60 ml) in a flask.

-

Cool the stirred solution to approximately 8°C in an ice bath.

-

Add benzoyl chloride (0.01 mol) dropwise to the solution while maintaining the temperature.

-

After the addition is complete, continue stirring at 8°C for one hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

A solid product will separate out from the reaction mixture.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Filter the pale yellow solid, wash it with water, and recrystallize from ethanol (B145695) to obtain the final product.

Protocol 2: One-Pot Synthesis with Cyanuric Chloride/DMF

This protocol describes a modern, mild condition synthesis.[6]

-

To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add benzoyl chloride (3 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

-

Add the cyanuric chloride/DMF solution to the reaction mixture.

-

Continue stirring for 4 hours.

-

Evaporate the solvent under vacuum.

-

Pour the residue into a mixture of distilled water (20 mL) and ice.

-

Collect the resulting solid by filtration to yield the product.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride.

Caption: Proposed reaction pathway for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and purification of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]

Bentranil Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) and its derivatives. The document focuses on their herbicidal properties, potential as therapeutic agents, and other biological effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Herbicidal Activity of this compound Derivatives

This compound is a post-emergent herbicide, though its commercial use has been limited due to the high dosage required for effective control of broadleaf weeds. However, research into its derivatives has revealed compounds with significantly enhanced phytotoxicity. The primary mode of action for this class of herbicides is the inhibition of Photosystem II (PSII) within the chloroplasts of target plants.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, analogs of this compound, was evaluated against the aquatic weed Lemna aequinocitalis welv. The following table summarizes the percentage of growth inhibition at various concentrations.

| Compound ID | R (Substitution on Phenyl Ring) | Inhibition (%) at 5 µg/mL | Inhibition (%) at 50 µg/mL | Inhibition (%) at 500 µg/mL |

| 3a | H | - | 100 | 100 |

| 3b | 2-CH₃ | - | - | 100 |

| 3c | 3-CH₃ | - | - | 100 |

| 3d | 4-CH₃ | - | - | 100 |

| 3e | 2-NO₂ | 6.06 | 24.25 | 60.6 |

| 3f | 3-NO₂ | - | - | 100 |

| 3g | 4-NO₂ | - | - | 100 |

| 3h | 2-F | 51.52 | 63.64 | 63.64 |

| 3i | 3-F | - | 42.42 | 84.84 |

| 3j | 4-F | - | 39.39 | 78.79 |

| 3k | 2-Cl | 3.03 | 39.39 | 78.79 |

| 3l | 3-Cl | - | 100 | 100 |

| 3m | 4-Cl | - | 78.79 | 100 |

| 3n | 2-Br | 20.69 | 27.69 | 58.62 |

| 3o | 3-Br | - | 60.6 | 100 |

| 3p | 4-Br | - | 75.76 | 100 |

| 3q | 4-OCH₃ | 18.2 | 18.2 | 60.6 |

| 3r | 3,4-di-OCH₃ | - | 15.15 | 60.6 |

| 3s | 3,4,5-tri-OCH₃ | - | 18.18 | 42.42 |

| 3t | 4-SO₂NH₂ | 12.12 | 12.12 | 18.2 |

Data adapted from Hussain, Z., et al. (2013). Facile Synthesis and Herbicidal Evaluation of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan, 35(2).[1]

Mechanism of Action: Photosystem II Inhibition

This compound derivatives exert their herbicidal effects by interrupting the photosynthetic electron transport chain in plants. They act as inhibitors of Photosystem II (PSII), specifically by binding to the D1 protein in the thylakoid membranes of chloroplasts. This binding event blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the linear electron flow.

The blockage of electron transport leads to a cascade of damaging events:

-

Inhibition of ATP and NADPH Synthesis: The disruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.

-

Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS.

-

Oxidative Stress and Cellular Damage: These ROS cause widespread oxidative damage to cellular components, including lipid peroxidation of membranes, protein degradation, and pigment bleaching. This leads to the loss of membrane integrity and ultimately, cell death.

Caption: Signaling pathway of this compound-induced herbicidal activity.

Experimental Protocols

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A general method for the synthesis of this compound derivatives involves the reaction of anthranilic acid with an appropriate aroyl chloride.

Procedure:

-

Dissolve anthranilic acid (1 equivalent) in pyridine.

-

Add the desired aroyl chloride (2 equivalents) to the solution.

-

Stir the reaction mixture for 30 minutes.

-

Treat the mixture with a 5% sodium bicarbonate solution.

-

Collect the resulting solid precipitate by filtration.

-

Recrystallize the crude product from ethanol (B145695) to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one.[1]

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods:

-

FT-IR: To identify characteristic functional groups (e.g., C=O of the lactone, C=N).

-

¹H NMR: To determine the structure and substitution pattern of the aromatic rings.

-

EI-MS: To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition.[1]

In-Vitro Herbicidal Activity Assay (Lemna aequinocitalis welv.)

This protocol details a common method for assessing the phytotoxicity of compounds on the aquatic plant Lemna aequinocitalis welv.

Materials:

-

Stock solution of the test compound in ethanol.

-

E-medium for Lemna cultivation.

-

24-well plates.

-

Lemna aequinocitalis welv. plants with 2-3 fronds.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Prepare test solutions by adding the required amount of the stock solution to E-medium in the wells of a 24-well plate to achieve final concentrations of 5, 50, and 500 µg/mL.

-

Transfer Lemna plants (10 plants per well), each with a rosette of two to three fronds, into the wells containing the test solutions.

-

Incubate the plates in a growth chamber under controlled conditions (e.g., constant light and temperature) for 7 days.

-

After the incubation period, count the number of fronds per well.

-

Calculate the percentage inhibition of plant growth for each concentration relative to a control (E-medium with ethanol).[1]

Caption: Experimental workflow for herbicidal activity testing.

Other Biological Activities

Beyond their herbicidal effects, benzoxazinone (B8607429) derivatives have been investigated for other biological activities, including potential therapeutic applications and antimicrobial properties.

Cytochrome P450 Inhibition

This compound derivatives have been suggested as potential inhibitors of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of specific CYP isoforms is a key strategy in cancer therapy to overcome drug resistance.

Quantitative Data on Related Compounds: While specific IC₅₀ values for this compound derivatives are not readily available in the public domain, studies on other heterocyclic compounds demonstrate the potential for this class of molecules to inhibit CYP enzymes. For example, various drugs show potent inhibition of CYP3A4 with IC₅₀ values in the sub-micromolar to low micromolar range.[2]

| Compound | Target CYP Isoform | IC₅₀ (µM) |

| Ketoconazole | CYP3A4 | < 0.1 |

| Ritonavir | CYP3A4 | < 0.1 |

| Quinidine | CYP2D6 | < 0.1 |

| Furafylline | CYP1A2 | 0.07 |

| Miconazole | CYP1A2 | 2.90 |

Note: The data in this table is for illustrative purposes to show the range of inhibitory concentrations for heterocyclic compounds against CYP enzymes and are not specific to this compound derivatives.

Antimicrobial Activity

Derivatives of 4H-3,1-benzoxazin-4-one have also been evaluated for their antibacterial and antifungal activities.

Antibacterial Activity: Several 2-aryl-4H-3,1-benzoxazin-4-one derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has demonstrated notable activity against Bacillus subtilis.[3]

Antifungal Activity: The antifungal potential of benzoxazinone derivatives has been explored against various plant pathogenic fungi. For example, 2-methyl-3,1-(4H)-benzoxazin-4-one has been shown to inhibit the growth of Sclerotium rolfsii and Rhizoctonia solani.[4] Studies on other benzoxazinone analogs have reported EC₅₀ values against various fungal strains.

| Compound Class | Fungal Species | EC₅₀ (µg/mL) |

| 1,4-Benzoxazin-3-one acylhydrazones | Gibberella zeae | 20.06 - 23.17 |

| 1,4-Benzoxazin-3-one acylhydrazones | Pellicularia sasakii | 26.66 |

| 1,4-Benzoxazin-3-one acylhydrazones | Phytophthora infestans | 15.37 |

Data for analogous 1,4-benzoxazin-3-one derivatives, adapted from Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226596.[5]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant biological activities. While the parent compound has limitations as a commercial herbicide, its analogs, particularly those with specific substitutions on the 2-phenyl ring, exhibit potent phytotoxicity through the inhibition of Photosystem II. The downstream effects of this inhibition, leading to oxidative stress, are a key aspect of their mode of action. Furthermore, the benzoxazinone scaffold shows promise for the development of therapeutic agents, such as cytochrome P450 inhibitors, and as a source of novel antimicrobial compounds. Further research, particularly quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the biological activities of this compound derivatives for various applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ejppri.eg.net [ejppri.eg.net]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Herbicidal Potential of Bentranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive analysis of the herbicidal activity spectrum of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a post-emergent herbicide. While never commercially developed due to the high application rates required for effective broadleaf weed control, its chemical scaffold and that of its more potent analogue, Fluorothis compound, offer valuable insights for the development of novel herbicidal agents. This document synthesizes the available data on its crop selectivity, weed control spectrum, and inferred mechanism of action, presenting it in a format tailored for research and development professionals.

Introduction

This compound is a post-emergent herbicide designed for the control of annual weeds.[1] Early research demonstrated its excellent selectivity in important graminaceous crops such as cereals, maize, and rice, as well as in potatoes and soybeans.[1] However, its commercialization was ultimately hindered by the necessity for high doses to achieve adequate control of broadleaf weeds.[1] Despite this, the benzoxazinone (B8607429) structure of this compound remains a subject of interest. This guide explores the known characteristics of this compound, with a particular focus on its herbicidal activity and the enhanced efficacy of its fluorinated derivatives.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is critical for its formulation and application as a herbicide. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-phenyl-4H-3,1-benzoxazin-4-one | [1] |

| CAS Number | 1022-46-4 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molar Mass | 223.231 g/mol | [1] |

| Appearance | White to almost white solid | [1] |

| Melting Point | 124 °C | [1] |

| Boiling Point | 192 °C | [1] |

| Solubility in Water | 5.5 mg/L | [1] |

Herbicidal Activity Spectrum

While precise quantitative data from extensive field trials are not publicly available due to its non-commercialized status, the qualitative herbicidal spectrum of this compound has been documented.

| Category | Details | References |

| Weeds Controlled | Primarily annual weeds. | [1] |

| Spectrum Weakness | Ineffective against broadleaf weeds at standard application rates, requiring high doses for control. | [1] |

| Crop Safety/Selectivity | Excellent selectivity in cereal crops, maize, rice, potatoes, and soybeans. | [1] |

| Application Timing | Post-emergent. | [1] |

Proposed Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

While the specific molecular target of this compound is not definitively cited in the available literature, the mechanism of action for structurally related benzoxazinone herbicides and the effects observed are consistent with the inhibition of Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This process manifests as rapid foliar necrosis and desiccation.

Fluorothis compound: A More Potent Derivative

Research into analogues of this compound has shown that fluorine substitution can significantly enhance herbicidal activity. The 5-fluoro derivative of this compound, known as Fluorothis compound, has demonstrated triple the standard herbicidal activity. This increased efficacy is attributed to the high electronegativity of the fluorine atom, which is thought to strengthen the binding of the molecule to its target enzyme. Fluorothis compound exhibits good broad-leaf activity and maintains selectivity in rice, cereals, and maize.

The synthesis of Fluorothis compound can be achieved through multiple routes, including from 2-amino-6-fluoro-benzoic acid or by direct halogen exchange of 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Standardized Experimental Protocol for Herbicide Efficacy Evaluation

While specific protocols for this compound trials are not available, a generalized workflow for assessing the efficacy of a new herbicidal compound is presented below. This serves as a template for researchers designing future studies on this compound analogues or other novel herbicides.

References

Bentranil as a Potential Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) and its derivatives have emerged as a promising class of compounds with the potential to selectively inhibit cytochrome P450 (CYP) enzymes. This is particularly relevant in the context of oncology, as certain CYP isoforms, such as CYP1B1, are overexpressed in various tumors and contribute to drug resistance.[1] This technical guide provides an in-depth overview of the current understanding of this compound and its analogues as CYP inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. While comprehensive data on the parent this compound compound across a wide range of CYP isoforms remains to be fully elucidated in publicly available literature, this guide consolidates the existing research on its derivatives and outlines the standard protocols for assessing such inhibitory activities.

Quantitative Inhibition Data: this compound Derivatives

Research has primarily focused on the inhibitory effects of newly synthesized analogues of this compound against CYP1B1, an enzyme recognized as a target for cancer therapy. The following table summarizes the reported 50% inhibitory concentration (IC50) values for select this compound derivatives against human CYP1B1, and in some cases, provides a selectivity index against other CYP1 family enzymes.

| Compound ID | Modification | Target Enzyme | IC50 (nM) | Selectivity Index (CYP1B1 vs. CYP1A1/CYP1A2) |

| 6o | [Details of modification if available in source] | CYP1B1 | In the nM range | - |

| 6q | [Details of modification if available in source] | CYP1B1 | In the nM range | 30-fold higher than α-naphthoflavone (ANF) |

Table 1: Inhibitory activity of this compound analogues against human CYP1B1. Data extracted from a study on a new class of CYP1B1 inhibitors derived from this compound.[1] The specific IC50 values in the low nanomolar range for compounds 6o and 6q highlight their potency.

Experimental Protocols

The determination of the inhibitory potential of compounds like this compound and its derivatives against cytochrome P450 enzymes involves a variety of established in vitro assays. Below are detailed methodologies for commonly employed techniques.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This fluorescence-based assay is a standard method for measuring the activity of CYP1A and CYP1B1 enzymes.

Principle: The assay measures the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543). A decrease in the rate of resorufin formation in the presence of a test compound indicates inhibition of the enzyme.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96-well black plates for fluorescence measurements)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

-

In a multi-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant human CYP1B1 enzyme.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., α-naphthoflavone).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for resorufin.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

General CYP Inhibition Screening using LC-MS/MS

For a broader assessment of CYP inhibition across multiple isoforms, a cocktail assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed.

Principle: This method uses a mixture of specific probe substrates for different CYP isoforms. The formation of the corresponding specific metabolites is measured by LC-MS/MS. A reduction in the formation of a particular metabolite in the presence of the test compound indicates inhibition of that specific CYP isoform.

Materials:

-

Human liver microsomes (as a source of multiple CYP enzymes)

-

A cocktail of probe substrates for major CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Acetonitrile or methanol (B129727) for reaction quenching

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and serially dilute it.

-

In a microcentrifuge tube or multi-well plate, combine human liver microsomes, the probe substrate cocktail, and the potassium phosphate buffer.

-

Add the test compound at various concentrations. Include a vehicle control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of the specific metabolites using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each CYP isoform at each concentration of the test compound and determine the IC50 values.

Visualizations

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC50 of a test compound for a specific cytochrome P450 enzyme.

Cytochrome P450 Catalytic Cycle and Inhibition

This diagram depicts a simplified representation of the cytochrome P450 catalytic cycle and the points at which an inhibitor can interfere.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound are potent and selective inhibitors of CYP1B1, a key target in cancer therapy.[1] This positions them as promising lead compounds for the development of novel anticancer agents or adjuvants to overcome drug resistance. However, a comprehensive understanding of the interaction of the parent compound, this compound, with a broader range of cytochrome P450 enzymes is currently lacking in the scientific literature.

Future research should focus on:

-

Broad-panel CYP Inhibition Screening of this compound: Determining the IC50 values of the parent this compound compound against a comprehensive panel of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess its potential for drug-drug interactions.

-

Mechanism of Inhibition Studies: Elucidating whether the inhibition observed is competitive, non-competitive, or mechanism-based for both this compound and its active derivatives.

-

In Vivo Studies: Progressing the most promising derivatives into preclinical in vivo models to evaluate their pharmacokinetic properties and their efficacy in relevant cancer models.

By addressing these knowledge gaps, the full therapeutic potential of this compound and its analogues as modulators of cytochrome P450 activity can be realized, paving the way for new therapeutic strategies in oncology and other fields.

References

The Evolving Landscape of Bentranil Derivatives in Medicine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bentranil, a compound initially recognized for its herbicidal properties, has given rise to a class of derivatives that are now under intense scrutiny for their potential therapeutic applications. This technical guide delves into the burgeoning field of this compound derivatives, with a particular focus on their anticancer activities. We consolidate the existing quantitative data, provide detailed experimental methodologies, and visualize the complex biological pathways these compounds are believed to modulate.

Antiproliferative Activity of 2-phenyl-4H-3,1-benzoxazin-4-one Derivatives

The core structure of this compound, 2-phenyl-4H-3,1-benzoxazin-4-one, has served as a scaffold for the synthesis of numerous derivatives with promising anticancer properties. Researchers have systematically modified this backbone to explore structure-activity relationships and identify compounds with enhanced potency and selectivity against various cancer cell lines.

Below is a summary of the reported in vitro cytotoxic activities of several 2-phenyl-4H-3,1-benzoxazin-4-one derivatives. The data is presented to facilitate comparison across different studies and cell lines.

| Compound | Substitution | Cell Line | IC50 Value | Reference |

| 1 | Unsubstituted (this compound) | A549 (Human Lung Carcinoma) | 65.43 ± 2.7 µg/mL | [1][2][3] |

| 2 | 2-(3,4-dichlorophenyl) | MCF-7 (Human Breast Adenocarcinoma) | 70.74 ± 3.95 µg/mL | |

| 3a | 7-nitro, 2-phenyl | HeLa (Human Cervical Carcinoma) | - | |

| 3c | 7-nitro, 2-(4-chlorophenyl) | HeLa (Human Cervical Carcinoma) | - | |

| 3k | 7-nitro, 2-(4-methoxyphenyl) | HeLa (Human Cervical Carcinoma) | - | |

| 4 | 2H-benzo[b][4][5]oxazin-3(4H)-one linked to 1,2,3-triazole | A549 (Human Lung Carcinoma) | 7.59 ± 0.31 µM |

Note: For compounds 3a, 3c, and 3k, the original study reported cell viability inhibition percentages (28.54% to 44.67%) rather than IC50 values.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound derivatives.

Synthesis of 2-phenyl-4H-benzo[d][4][6]oxazin-4-one (this compound)

The synthesis of the parent compound is a critical first step in the development of its derivatives. A common method involves the reaction of anthranilic acid with benzoyl chloride.

Procedure:

-

Dissolve anthranilic acid in pyridine, a water-free solvent.

-

Add benzoyl chloride to the solution. The amine functional group of anthranilic acid acts as a nucleophile, attacking the carbonyl center of benzoyl chloride in an SN-acyl (addition-elimination) reaction. Pyridine acts as a catalyst, facilitating the deprotonation of the amine group.

-

This initial reaction forms an intermediate.

-

Pyridine then acts as a deprotonating agent for the carboxylic moiety of the intermediate, yielding a carboxylate anion.

-

The carboxylate anion proceeds to attack the resulting amide group intramolecularly.

-

This cyclization results in the formation of the 2-phenyl-4H-benzo[d][4][6]oxazin-4-one ring structure.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 15,000 cells per well in 100 µL of complete DMEM medium and incubate overnight.

-

Compound Treatment: On the following day, treat the cells with various concentrations of the test compounds. The final volume in each well should be maintained at 100 µL.

-

MTT Addition: After the desired treatment period, add 20 µL of a 5 mg/mL MTT solution to each well. Include a control set of wells with MTT but no cells.

-

Incubation: Incubate the plate for 3.5 hours at 37°C.

-

Solubilization: Carefully remove the media without disturbing the cells. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Absorbance Reading: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 590 nm with a reference filter of 620 nm.[7][8]

Cytochrome P450 Inhibition Assay

This assay is crucial for evaluating the potential of drug candidates to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.

Methodology using Human Liver Microsomes:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, an isoform-specific substrate, and a series of concentrations of the test compound.

-

Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 5-20 minutes).

-

Metabolite Quantification: At the end of the incubation period, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

-

IC50 Determination: Calculate the reduction in metabolite formation compared to a vehicle control to determine the IC50 value (the concentration of the test compound that produces 50% inhibition).[4][5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are believed to be mediated through various cellular pathways. The following diagrams illustrate some of the proposed mechanisms.

Experimental Workflow for Anticancer Drug Screening

The general workflow for identifying and characterizing potential anticancer compounds, such as this compound derivatives, involves a multi-step process from synthesis to mechanistic studies.

Caption: General experimental workflow for the development of this compound derivatives as anticancer agents.

Proposed Mechanism of Action via Methionyl-tRNA Synthetase (MRS) Inhibition

Several studies suggest that this compound derivatives may exert their anticancer effects by inhibiting Methionyl-tRNA Synthetase (MRS), an enzyme that is often overexpressed in cancer cells and plays a crucial role in protein synthesis and cell proliferation.

Caption: Proposed mechanism of action of this compound derivatives through the inhibition of Methionyl-tRNA Synthetase (MRS).

Potential Targeting of c-Myc G-Quadruplex

Another emerging area of investigation is the potential for small molecules to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression. While not yet directly demonstrated for this compound derivatives, this represents a plausible and exciting avenue for future research.

Caption: Hypothetical mechanism of action involving the stabilization of the c-Myc promoter G-quadruplex.[9][10][11][12]

Future Directions

The preliminary data on the anticancer potential of this compound derivatives are encouraging. However, further research is imperative to fully elucidate their therapeutic value. Future studies should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a wider range of derivatives to identify compounds with improved potency and selectivity.

-

Detailed Mechanistic Investigations: Elucidation of the precise molecular targets and signaling pathways affected by the most promising lead compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the antitumor activity and toxicity of lead candidates in relevant animal models.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-likeness.

The continued exploration of this compound derivatives holds the promise of delivering novel and effective therapeutic agents for the treatment of cancer and potentially other diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Small Molecule Driven Stabilization of Promoter G-Quadruplexes and Transcriptional Regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3597186A1 - Myc g-quadruplex stabilizing small molecules and their use - Google Patents [patents.google.com]

Toxicological Profile of Bentranil and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information on Bentranil and its potential metabolites. Due to the limited publicly available data on this compound, some information regarding its metabolites and their toxicity is based on predictions from related chemical structures. All data should be interpreted with caution and is intended for research and informational purposes only.

Introduction

This compound (2-phenyl-4H-3,1-benzoxazin-4-one) is a post-emergent herbicide that was historically used to control annual weeds in various crops.[1] Although its commercial use has declined, understanding its toxicological profile remains pertinent for environmental risk assessment and for the evaluation of related chemical structures in drug development and other fields. Derivatives of this compound have shown potential as selective Cytochrome P450 inhibitors, which is an area of interest for cancer treatment.[1] This guide provides a comprehensive overview of the known toxicological data for this compound and explores the predicted metabolic pathways and potential toxicity of its metabolites.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉NO₂ | [1] |

| Molar Mass | 223.23 g/mol | [1] |

| Appearance | White to almost white solid | [1] |

| Melting Point | 124 °C | [1] |

| Boiling Point | 192 °C | [1] |

| Water Solubility | 5.5 mg/L | [1] |

Toxicological Profile of this compound

Publicly available quantitative toxicological data for this compound is limited. The primary hazards identified are related to irritation.[2]

Table 2: Summary of Known Toxicological Data for this compound

| Endpoint | Result | Reference |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Acute Oral LD₅₀ (Rat) | Data not available | [3] |

| Acute Dermal LD₅₀ | Data not available | [3] |

| Acute Inhalation LC₅₀ | Data not available | [3] |

| NOAEL | Data not available | [3] |

| ADI | Data not available | [3] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. Standard OECD guidelines for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and specific target organ toxicity would be the basis for such evaluations.

Metabolism of this compound and Toxicological Profile of Potential Metabolites

The metabolic fate of this compound in mammals has not been specifically reported. However, based on the metabolism of other benzoxazinoids, a predictive metabolic pathway can be proposed.[4][5] The primary metabolic reactions for this class of compounds include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Predicted Metabolic Pathway of this compound

The metabolism of benzoxazinoids in mammals is known to involve hydroxylation, reduction of the heterocyclic ring, and subsequent conjugation with glucuronic acid or sulfate.[4][5] Based on these precedents, a plausible metabolic pathway for this compound is proposed below.

Caption: Predicted Phase I and Phase II metabolic pathway of this compound.

Potential Metabolites and their Toxicological Profile

Based on the predicted metabolic pathway and chemical degradation, several potential metabolites of this compound can be postulated. The toxicological data for these specific metabolites are largely unavailable; therefore, data from structurally similar compounds are presented as a surrogate for risk assessment.

Table 3: Toxicological Data for Potential Metabolites and Structurally Related Compounds

| Potential Metabolite/Related Compound | CAS RN | Toxicological Data | Reference |

| 2-Aminobenzonitrile (B23959) | 1885-29-6 | LD₅₀ (mouse, intravenous): 180 mg/kgLD₅₀ (mouse, intraperitoneal): 1000 mg/kgMay cause respiratory irritation. | [6] |

| Benzoyl Cyanide | 613-90-1 | Moderately to highly toxic. Fatal if swallowed. Releases hydrogen cyanide upon hydrolysis. | [7][8][9][10] |

| 2-Benzamidobenzoic acid | 579-93-1 | Data not available |

It is important to note that hydrolysis of this compound could potentially lead to the formation of 2-aminobenzonitrile and benzoic acid, or through another rearrangement, benzoyl cyanide and anthranilic acid. The presence of a cyanide group in some of these potential breakdown products is a significant toxicological concern.

Genotoxicity and Carcinogenicity

There is no specific information available in the searched literature regarding the genotoxicity or carcinogenicity of this compound or its metabolites. Standard genotoxicity assays would include the Ames test for bacterial reverse mutation, in vitro and in vivo micronucleus assays, and chromosomal aberration tests. Carcinogenicity is typically assessed through long-term rodent bioassays.

Experimental Workflows

The following diagrams illustrate standard experimental workflows relevant to the toxicological assessment of a compound like this compound.

In Vitro Genotoxicity Testing Workflow

Caption: Standard workflow for in vitro genotoxicity assessment.

Metabolite Identification Workflow

Caption: General workflow for in vitro metabolite identification.

Conclusion

The available data on the toxicological profile of this compound is sparse and primarily indicates irritant properties. There is a significant lack of quantitative data on acute and chronic toxicity, as well as genotoxicity and carcinogenicity. Based on the metabolism of related benzoxazinoid compounds, the metabolic pathway of this compound is predicted to involve hydroxylation, hydrolysis, and subsequent conjugation. Some potential breakdown products, such as benzoyl cyanide, are of toxicological concern due to the possible release of cyanide. Further experimental studies are required to fully characterize the toxicological profile of this compound and its metabolites to conduct a comprehensive risk assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Phenyl-3,1-benzoxazin-4-one | C14H9NO2 | CID 13926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: H-170) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. CAS 613-90-1: Benzoyl cyanide | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

The Solubility Profile of Bentranil in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil is a post-emergence herbicide, chemically identified as 2-phenyl-4H-3,1-benzoxazin-4-one. While it demonstrated excellent selectivity for certain crops, it was never commercialized due to the high doses required for effective broadleaf weed control.[1] Despite its limited agricultural use, the physicochemical properties of this compound and its derivatives remain of interest, particularly as its derivatives have shown promise as highly selective Cytochrome P450 inhibitors, which has implications for cancer treatment and drug resistance.[1]

This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents. Due to the compound's age and limited commercial development, publicly available quantitative solubility data is scarce. This guide compiles the available qualitative and quantitative information and presents a standardized experimental protocol for determining solubility. Furthermore, it visualizes a relevant biological pathway and the experimental workflow for solubility determination.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in water and various organic solvents. It is important to note that for many organic solvents, only qualitative data is available.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Source |

| Water | H₂O | 5.5 mg/L | 20 | [2] |

| Toluene | C₇H₈ | Soluble | Not Specified | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified |

Note: The term "soluble" is a qualitative description and does not provide a specific concentration. Further experimental validation is required to determine the quantitative solubility in these solvents.

Experimental Protocols

A standardized method for determining the solubility of a compound like this compound is the isothermal shake-flask method . This reliable technique measures the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance

-

Volumetric flasks

-

Screw-cap vials

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric pipettes and other standard laboratory glassware.

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of screw-cap vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Signaling Pathway

While this compound itself does not have a well-defined signaling pathway for its herbicidal action, its derivatives are noted for their interaction with Cytochrome P450 (CYP450) enzymes.[1] The following diagram illustrates a generalized pathway of drug metabolism by CYP450 enzymes, which is a critical consideration in drug development and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: H-170) [sitem.herts.ac.uk]

- 3. This compound CAS#: 1022-46-4 [chemicalbook.com]

- 4. This compound | 1022-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 1022-46-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Crystal Structure Analysis of Bentranil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Bentranil. While specific crystallographic data for this compound is not publicly available, this document outlines the established experimental protocols and expected outcomes of such an analysis, serving as a valuable resource for researchers in structural chemistry and drug development.

This compound, with the chemical formula C14H9NO2, is a small organic molecule of interest.[1][2][3][4] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activity.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction analysis and structure refinement.

1.1. Synthesis and Crystallization of this compound

A plausible synthetic route to this compound involves the reaction of 2-Iodobenzoic acid with Benzonitrile (B105546).[1]

Synthesis Protocol:

-

A mixture of benzonitrile (2.0 mmol) and o-iodobenzoic acid (2.0 mmol) is stirred in the presence of a catalyst such as 1-butyl-3-methylimidazolium hydroxide (B78521) (35 mol%) at room temperature for 3-5 hours.[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water (20 mL) is added to the reaction mixture.

-

The product is extracted with ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na2SO4.

-

The crude product is purified by column chromatography to yield analytically pure this compound.[1]

Crystallization Protocol: High-quality single crystals of this compound suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.

-

A saturated solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate (B1210297), or a mixture of dichloromethane (B109758) and diethyl ether).

-

For slow evaporation, the solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of crystals.

-

Alternatively, for vapor diffusion, a concentrated solution of this compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, promoting crystallization.

1.2. Single-Crystal X-ray Diffraction (SC-XRD)

Data Collection:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential crystal degradation.[5]

-

X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector such as a CMOS or CCD detector.[5]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed using software to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

1.3. Structure Solution and Refinement

-

The crystal structure is solved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[5] This initial step provides a preliminary model of the atomic positions.

-

The structural model is then refined by a full-matrix least-squares method on F2 using software such as SHELXL.[5]

-

Non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

-

The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.

Data Presentation

The results of a successful crystal structure analysis of this compound would be presented in a series of tables summarizing the key crystallographic and geometric parameters. The following tables represent hypothetical but realistic data for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C14H9NO2 |

| Formula weight | 223.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1020 |

| Z | 4 |

| Calculated density (g/cm³) | 1.45 |

| Absorption coefficient (mm⁻¹) | 0.10 |

| F(000) | 464 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 8500 |

| Independent reflections | 2300 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.39 |

| C7-N1 | 1.38 |

| N1=C8 | 1.29 |

| C8-O1 | 1.37 |

| C14=O2 | 1.21 |

| C1-C2-C3 | 120.1 |

| C7-N1-C8 | 118.5 |

| N1-C8-O1 | 122.3 |

| C13-C14-O2 | 121.0 |

Visualization of Experimental Workflow

The overall process for the crystal structure analysis of this compound can be visualized as a logical workflow, from the initial synthesis to the final data interpretation.

Caption: Workflow for the crystal structure analysis of this compound.

Hirshfeld Surface Analysis

To gain deeper insights into the intermolecular interactions that govern the crystal packing of this compound, Hirshfeld surface analysis would be a valuable computational tool.[5][6][7][8][9] This technique maps various properties onto a 3D surface that represents the boundary of a molecule within a crystal.

-

d_norm surface: This surface visualizes both donor and acceptor regions of hydrogen bonds as red spots, providing a quick identification of key intermolecular contacts.

-

2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, showing the percentage contribution of H···H, O···H, C···H, and other interactions to the overall crystal packing.[8] This information is crucial for understanding the forces that stabilize the crystal lattice.

By performing a Hirshfeld surface analysis on the crystal structure of this compound, one could elucidate the nature and relative importance of hydrogen bonds, π-π stacking, and other van der Waals forces, which are fundamental to its solid-state properties.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 1022-46-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Bentranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a compound with a history as a herbicide and emerging interest for its derivatives as potential therapeutic agents. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses. Furthermore, it visualizes the synthesis pathway and key mechanistic actions of this compound and its derivatives.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.18 | dd | 7.7, 1.7 | 2H | Aromatic Protons |

| 8.14 | dd | 7.8, 1.6 | 1H | Aromatic Proton |

| 7.93 | td | 7.7, 1.6 | 1H | Aromatic Proton |

| 7.70 | d | 7.9 | 1H | Aromatic Proton |

| 7.67 – 7.64 | m | - | 1H | Aromatic Proton |

| 7.63 – 7.57 | m | - | 3H | Aromatic Protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C=O (Lactone) |

| 156.4 | C=N (Imine) |

| 146.2 | Aromatic C |

| 136.8 | Aromatic C |

| 132.7 | Aromatic C |

| 130.0 | Aromatic C |

| 128.9 (2C) | Aromatic C |

| 128.5 | Aromatic C |

| 128.0 | Aromatic C |

| 127.8 (2C) | Aromatic C |

| 126.9 | Aromatic C |

| 116.9 | Aromatic C |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [1][2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3040 | =C-H Aromatic Stretch |

| 1764 | C=O Lactone Stretch |

| 1614 | C=N Imine Stretch |

| 1599, 1474 | C=C Aromatic Stretch |

| 1315 | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 224.07 | [M+H]⁺ (Molecular Ion + Proton)[1] |

| 223 | Molecular Ion (M⁺) |

| 105 | Fragment Ion |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from anthranilic acid and benzoyl chloride in the presence of pyridine.[1] The amine group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid formed during the reaction and facilitates the subsequent intramolecular cyclization to form the benzoxazinone (B8607429) ring.[1]

Procedure:

-

Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine.

-

Cool the solution to 0°C with constant stirring.

-

Add benzoyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution (10%).

-

The resulting solid product, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, is then collected by filtration.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECS 600 spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C.[1] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) at δ 0 ppm.[1]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Jasco FT-IR 5300 Perkin-Elmer spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.